molecular formula C23H23N5O2 B2703868 2-cyano-2-(3-morpholinoquinoxalin-2-yl)-N-phenethylacetamide CAS No. 376624-71-4

2-cyano-2-(3-morpholinoquinoxalin-2-yl)-N-phenethylacetamide

Cat. No. B2703868
CAS RN: 376624-71-4
M. Wt: 401.47
InChI Key: LURXONOAEQVTAK-UHFFFAOYSA-N
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Description

2-cyano-2-(3-morpholinoquinoxalin-2-yl)-N-phenethylacetamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was initially discovered as a potential anticancer agent due to its ability to selectively target cancer cells with high levels of ribosomal RNA synthesis. However, recent research has also shown its potential in treating various other diseases.

Scientific Research Applications

Synthesis and Characterization of Spiro-fused Hydrogenated Quinolinethiones

The synthesis of spiro-fused hydrogenated quinolinethiones via the reaction of cyanothioacetamide with morpholine derivatives demonstrates the utility of these compounds in synthesizing novel heterocyclic structures. These structures have potential applications in medicinal chemistry and materials science due to their unique chemical and physical properties (Dotsenko et al., 2003).

Enhancement of Photoelectric Conversion in Solar Cells

Research on cyanine dyes, including morpholine derivatives, shows their application in improving the photoelectric conversion efficiency of dye-sensitized solar cells. This indicates the potential of related quinoxalin-2-yl compounds in the field of renewable energy, particularly in the optimization of solar cell technology (Wu et al., 2009).

Development of Novel Heterocyclic Compounds

The reactions of cyanothioacetamide with various amines, including morpholine, leading to cyanoacetamides and their derivatives, highlight a route for synthesizing a wide range of heterocyclic compounds. These compounds are of interest in developing new pharmaceuticals, agrochemicals, and dyes (Sasaki & Kojima, 1970).

Alkylation and Cyclization Reactions

Studies on the alkylation and cyclization reactions of thioxo-hexahydroisoquinoline carbonitriles, synthesized from morpholine derivatives, reveal methodologies for creating complex molecular architectures. These processes are crucial in the synthesis of bioactive molecules and functional materials (Dyachenko & Vovk, 2012).

Structural Studies and Chemical Reactivity

Investigations into the structure and reactivity of cyanothioacetamide derivatives, including morpholine interactions, provide a foundational understanding of the chemical behavior of these compounds. This knowledge is instrumental in designing new synthetic routes and applications in various scientific fields (Dyachenko, Chernega & Dyachenko, 2012).

properties

IUPAC Name

2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c24-16-18(23(29)25-11-10-17-6-2-1-3-7-17)21-22(28-12-14-30-15-13-28)27-20-9-5-4-8-19(20)26-21/h1-9,18H,10-15H2,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURXONOAEQVTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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